Itaconic acid - 25119-64-6

Itaconic acid

Catalog Number: EVT-7903188
CAS Number: 25119-64-6
Molecular Formula: C5H6O4
Molecular Weight: 130.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Itaconic acid is a dicarboxylic acid that is methacrylic acid in which one of the methyl hydrogens is substituted by a carboxylic acid group. It has a role as a fungal metabolite and a human metabolite. It is a dicarboxylic acid, an olefinic compound and a dicarboxylic fatty acid. It is functionally related to a succinic acid. It is a conjugate acid of an itaconate(2-).
Itaconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Itaconic acid is a natural product found in Solanum tuberosum, Ustilago maydis, and other organisms with data available.
Source

Itaconic acid is primarily produced through fermentation processes using specific microorganisms, notably Aspergillus terreus. This method has gained attention due to its sustainability compared to traditional chemical synthesis, which involves multiple steps and is less efficient. The fermentation process utilizes renewable resources such as sugars derived from agricultural products .

Classification

Itaconic acid is classified as a dicarboxylic acid, which places it among a group of organic compounds that contain two carboxyl functional groups. Its structural classification includes being a substituted succinic acid due to the presence of the methylidene group. This classification is significant for understanding its chemical reactivity and potential applications in polymer chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of itaconic acid can be achieved through both biochemical and chemical methods. The biochemical route predominantly involves fermentation processes where Aspergillus terreus converts sugars into itaconic acid under controlled conditions. In contrast, chemical synthesis typically involves multi-step reactions starting from simpler organic compounds, but this route has not been commercially viable due to its complexity and cost .

Technical Details

In fermentation, various factors such as pH, temperature, and nutrient availability are optimized to enhance yield. For instance, the addition of salts during fermentation can significantly improve production rates. A notable study indicated that incorporating monobasic potassium phosphate and magnesium sulfate could enhance itaconic acid yields by up to 55% based on initial sugar content .

The technical details of measuring itaconic acid levels during synthesis often involve high-performance liquid chromatography (HPLC) and bromination methods, which provide accurate quantification of the compound in various samples .

Molecular Structure Analysis

Structure

The molecular structure of itaconic acid features a five-carbon backbone with two carboxylic groups (-COOH) at positions 1 and 2, along with a double bond between the second and third carbon atoms. This unique structure contributes to its reactivity in polymerization reactions.

Data

  • IUPAC Name: 2-Methylidenebutanedioic acid
  • Molecular Formula: C5H6O4C_5H_6O_4
  • Molar Mass: 130.09874 g/mol
  • Melting Point: 165–168 °C
  • Density: 1.573 g/cm³ at 25 °C
  • Solubility in Water: 8.31 g/100 mL at 20 °C .
Chemical Reactions Analysis

Reactions

Itaconic acid undergoes various chemical reactions typical for dicarboxylic acids, including esterification, amidation, and polymerization. The polymerization of itaconic acid can lead to the formation of poly(itaconic acid), which has applications in superabsorbent materials.

Technical Details

Polymerization can be initiated using radical initiators such as tert-butyl hydroperoxide or ammonium persulfate. Conditions such as temperature (typically around 60 °C) and solvent choice (aqueous or organic) play crucial roles in determining the molecular weight and conversion rates of the resulting polymers .

For example, one method reported achieving over 90% conversion within an hour using tert-butyl hydroperoxide as an initiator under optimal conditions .

Mechanism of Action

Process

The mechanism of action for itaconic acid primarily revolves around its ability to participate in radical polymerization reactions. When subjected to heat or radical initiators, itaconic acid forms reactive radicals that can initiate chain reactions leading to polymer formation.

Data

The kinetics of polymerization can be influenced by several factors including monomer concentration and initiator concentration. Studies have shown that increasing the initiator concentration enhances the reaction rate significantly, allowing for higher yields in shorter timeframes .

Physical and Chemical Properties Analysis

Physical Properties

Itaconic acid appears as a white crystalline powder or solid at room temperature. Its melting point ranges from 165 to 168 °C, indicating thermal stability suitable for various processing conditions.

Chemical Properties

Itaconic acid is moderately soluble in water (approximately 8.31 g/100 mL at room temperature), which allows for easy incorporation into aqueous systems during polymer synthesis. Its acidity (with pKa values indicating moderate strength) allows it to act as both an acid and a base in various chemical reactions .

Applications

Scientific Uses

Itaconic acid has significant potential in several scientific fields:

  • Polymer Chemistry: It serves as a monomer for producing biodegradable polymers such as poly(itaconic acid), which are used in superabsorbent materials.
  • Biotechnology: Due to its renewable nature, itaconic acid is explored as a platform chemical for producing various biochemicals.
  • Agriculture: It has applications in developing fertilizers that enhance nutrient uptake due to its chelating properties.
Biosynthesis Pathways and Enzymatic Mechanisms

Fungal Biosynthetic Routes via Aspergillus spp. and Ustilago maydis

Role of Cis-Aconitate Decarboxylase (CadA) in TCA Cycle Derivation

Itaconic acid (ITA) biosynthesis in fungi diverts carbon from the tricarboxylic acid (TCA) cycle. In Aspergillus terreus, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to itaconate in the cytosol. CadA, encoded by the cadA gene, has a Km of 2.45 mM (pH 6.2, 37°C) and is specific to cis-aconitate, showing <20% activity at pH 7.5 [1]. This enzyme belongs to the MmgE/PrpD protein family and is absent in non-ITA-producing fungi. The reaction irreversibly channels TCA intermediates toward ITA, reducing flux to isocitrate and subsequent oxidative steps [1] [9]. In contrast, Ustilago maydis employs an alternative two-step pathway: first, aconitate-Δ-isomerase (Adi1) converts cis-aconitate to trans-aconitate; then, trans-aconitate decarboxylase (Tad1) decarboxylates it to itaconate. Tad1 shares structural homology with bacterial 3-carboxy-cis,cis-muconate lactonizing enzymes but exhibits unique substrate specificity for trans-aconitate [4].

Table 1: Comparative Itaconic Acid Biosynthesis in Fungi

SpeciesKey EnzymesLocalizationTransportersProduction Metrics
Aspergillus terreusCadA (cis-aconitate decarboxylase)CytosolMttA (mitochondrial), MfsA (export)80–86 g/L, yield 0.6 g/g glucose [1] [5]
Ustilago maydisAdi1 (aconitate isomerase), Tad1 (trans-aconitate decarboxylase)CytosolMtt1 (mitochondrial), Itp1 (export)45 g/L; engineered: 220 g/L [4] [10]
Aspergillus niger (engineered)CadA + Tad1/Adi1CytosolMttA/MfsA + Itp19.08 g/L (shake flask) [10]

Mitochondrial-Cytosolic Transport Mechanisms for Cis-Aconitate

Compartmentalization is critical for ITA biosynthesis. In Aspergillus terreus, cis-aconitate generated in mitochondria must be shuttled to the cytosol for decarboxylation. This transport is mediated by the mitochondrial tricarboxylate transporter (MttA), a member of the mitochondrial carrier family. MttA exports cis-aconitate via a malate-citrate antiport mechanism, though the exact stoichiometry remains unresolved [1] [8]. Deletion of mttA reduces ITA titers by >90%, confirming its indispensability. Cytosolic ITA is then exported extracellularly by the major facilitator superfamily transporter MfsA [5]. Ustilago maydis uses analogous transporters: Mtt1 (mitochondrial trans-aconitate exporter) and Itp1 (plasma membrane ITA exporter). Overexpression of mtt1 in U. maydis enhances ITA yield by 100%, demonstrating its rate-limiting role [4].

Table 2: Transport Machinery in Fungal Itaconate Production

ProteinOrganismFunctionImpact on Itaconate Production
MttAAspergillus terreusMitochondrial cis-aconitate exporterDeletion reduces yield by >90% [5]
MfsAAspergillus terreusItaconate plasma membrane exporterOverexpression increases yield 5.1% [5]
Mtt1Ustilago maydisMitochondrial trans-aconitate exporterOverexpression doubles yield [4]
Itp1Ustilago maydisItaconate plasma membrane exporterEssential for secretion [4]

Evolutionary Divergence in Itaconate Production Between Fungal Species

The evolutionary divergence between Aspergillus and Ustilago itaconate pathways reflects adaptive strategies. Aspergillus terreus utilizes a single-decarboxylase system (CadA) optimized for acidic cytosolic environments (pH 6.2), aligning with its saprophytic lifestyle where ITA deters competitors [1] [9]. Conversely, Ustilago maydis, a plant pathogen, employs the Adi1-Tad1 system to bypass cis-aconitate instability. Gene clustering also differs: cadA, mttA, and mfsA are co-localized in A. terreus and co-regulated by the transcription factor Ria1, whereas U. maydis genes adi1, tad1, mtt1, and itp1 form a separate cluster regulated by Ria1 [4] [10]. Metabolic engineering reveals functional interchangeability; expressing U. maydis tad1 in A. niger enables ITA production (3.02 g/L), while combining both pathways (cadA + tad1/adi1) in A. niger yields synergistic titers (9.08 g/L) [10]. This suggests convergent evolution of ITA biosynthesis as a defense mechanism.

Mammalian Itaconate Biosynthesis in Immune Cells

IRG1-Dependent Pathways in Macrophage Immunometabolism

In mammals, itaconate is synthesized primarily in activated macrophages via the immune-responsive gene 1 (IRG1; renamed ACOD1). During inflammation, pathogen-associated molecular patterns (e.g., LPS) induce IRG1 expression through JAK-STAT or NF-κB signaling. IRG1 protein localizes to mitochondria and decarboxylates cis-aconitate to itaconate, paralleling fungal CadA [3] [9]. This diversion flux is substantial: ITA can constitute >10% of cellular metabolites in LPS-stimulated macrophages, depleting TCA intermediates. Key regulatory nodes include:

  • Succinate Dehydrogenase (SDH) Inhibition: ITA covalently modifies SDH at Cys215/220/221, blocking succinate oxidation. This induces succinate accumulation, which stabilizes HIF-1α and promotes IL-1β production [3] [7].
  • Metabolic Reprogramming: SDH inhibition reduces oxidative phosphorylation, shifting cells toward glycolysis (Warburg effect). This amplifies antimicrobial responses by increasing NADPH availability for reactive oxygen species (ROS) generation [9].
  • Antimicrobial Action: ITA inhibits bacterial isocitrate lyase (ICL), crippling glyoxylate shunt-dependent pathogens (e.g., Salmonella) [3] [9].

Table 3: Mammalian Itaconate Biosynthesis and Functional Targets

ComponentFunctionRegulatory Impact
IRG1 (ACOD1)Mitochondrial cis-aconitate decarboxylaseInduced by LPS/IFN-γ; rate-limiting for itaconate [9]
Succinate Dehydrogenase (SDH)TCA cycle Complex IIInhibited by itaconate alkylation → succinate accumulation [3]
Isocitrate Lyase (ICL)Bacterial glyoxylate shunt enzymeInhibited → compromised bacterial survival [9]
Glycolytic enzymesCatalyze glucose-to-pyruvate conversionEnhanced flux via SDH inhibition [9]

Regulatory Crosstalk Between Itaconate and Inflammatory Signaling

Itaconate operates as a feedback regulator of inflammation through covalent protein modification ("itaconylation") and transcriptional regulation:

  • Nrf2 Activation: Itaconate derivatives (e.g., 4-octyl itaconate) alkylate KEAP1 at Cys151, liberating Nrf2 to induce antioxidant genes (HO-1, NQO1), reducing ROS and TNF-α [3] [7].
  • Cytokine Suppression: Itaconate alkylates IκBζ at Cys113, blocking its binding to IL-6 and IL-12 promoters. It also inhibits NLRP3 inflammasome assembly via SDH suppression, reducing IL-1β maturation [7] [9].
  • JAK1-STAT6 Modulation: Itaconylation inactivates JAK1, attenuating STAT6 phosphorylation. This shifts macrophages from M2 (anti-inflammatory) toward M1 (pro-inflammatory) phenotypes during resolution phases [7].
  • Epigenetic Regulation: Itaconate inhibits TET DNA demethylases, potentially stabilizing anti-inflammatory gene methylation patterns. Concurrently, it suppresses aerobic glycolysis by inactivating glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [9].

Table 4: Itaconate-Mediated Inflammatory Regulation

Target MoleculeFunctional ImpactMechanism
KEAP1Antioxidant defense enhancementAlkylation → Nrf2 activation [7]
IκBζIL-6/IL-12 transcription suppressionCys113 alkylation → promoter disengagement [9]
NLRP3Inflammasome inhibitionSuccinate accumulation blockade [3]
JAK1STAT6 signaling attenuationCovalent modification → kinase inactivation [7]
TET2DNA demethylase inhibitionCompetitive binding at catalytic site [9]

Properties

CAS Number

25119-64-6

Product Name

Itaconic acid

IUPAC Name

2-methylidenebutanedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)

InChI Key

LVHBHZANLOWSRM-UHFFFAOYSA-N

SMILES

C=C(CC(=O)O)C(=O)O

Solubility

1 G DISSOLVES IN 12 ML WATER, 5 ML ALC; VERY SLIGHTLY SOL IN BENZENE, CHLOROFORM, CARBON DISULFIDE, PETROLEUM ETHER
SOL IN ACETONE
76.8 mg/mL at 20 °C

Canonical SMILES

C=C(CC(=O)O)C(=O)O

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